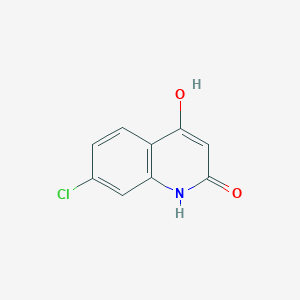

7-Chloroquinoline-2,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-4H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNGQJXCUMPRHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 7-Chloro-4-hydroxyquinoline (CAS 86-99-7)

Topic: 7-Chloroquinoline-2,4-diol (Technical Clarification: CAS 86-99-7 refers to 7-Chloro-4-hydroxyquinoline) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Correcting the Nomenclature & Optimizing the Synthetic Workflow

Executive Summary & Critical Identity Clarification[1][2][3]

Target Molecule: 7-Chloro-4-hydroxyquinoline (7-Chloroquinolin-4-ol) CAS Number: 86-99-7 Molecular Formula: C₉H₆ClNO Molecular Weight: 179.60 g/mol [1][2][3]

Technical Directive: While the user prompt references "this compound," CAS 86-99-7 strictly identifies 7-Chloro-4-hydroxyquinoline (also known as 7-chloro-4(1H)-quinolinone). The "2,4-diol" nomenclature typically refers to a different oxidation state (e.g., 7-chloro-2,4-dihydroxyquinoline, CAS 1823745-32-9).[1][2]

As a critical intermediate in the synthesis of 4-aminoquinoline antimalarials (Chloroquine, Hydroxychloroquine) and various kinase inhibitors, CAS 86-99-7 is the decarboxylated scaffold derived from the Gould-Jacobs reaction.[1] This guide focuses on the characterization, synthesis, and downstream application of CAS 86-99-7 , while distinguishing it from the 2,4-diol to ensure experimental safety and accuracy.

Molecular Architecture & Tautomerism

Understanding the tautomeric equilibrium of CAS 86-99-7 is prerequisite for successful solvation and reactivity.[1][2][4]

Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolinone) .[1][4]

-

Solid State: Crystallographic data indicates the keto form is dominant due to intermolecular hydrogen bonding (N-H[1][2][4]···O=C), resulting in a high melting point (>270°C) and poor solubility in non-polar solvents.[4]

-

Solution Phase: In polar aprotic solvents (DMSO, DMF), the equilibrium shifts, but the keto form often remains significant.[4] This dictates that nucleophilic substitutions (e.g., chlorination) require activation of the tautomeric system.[4]

Figure 1: Tautomeric equilibrium of CAS 86-99-7.[1][5] The keto form predominates in the crystal lattice.[4][5]

Physicochemical Profile[1][2][3][6][7]

| Property | Value | Technical Note |

| Appearance | Off-white to light brown solid | Darkens upon oxidation/light exposure.[1][2] |

| Melting Point | 276–279 °C | High MP confirms strong intermolecular H-bonding (Keto form).[1][2] |

| pKa | ~3.86 (Predicted) | Amphoteric; soluble in strong acids (protonation) and strong bases (deprotonation).[4] |

| Solubility | DMSO, DMF, hot alcohols | Insoluble in water and ether.[2][4] Poor solubility in DCM.[1][2][4] |

| Storage | Inert atmosphere, Room Temp | Hygroscopic; keep away from oxidizing agents.[1][2][4] |

Synthetic Methodology: The Gould-Jacobs Reaction[1][2][8]

The industrial standard for generating CAS 86-99-7 is the Gould-Jacobs reaction .[1][2] This pathway is preferred over the Conrad-Limpach synthesis for this specific isomer because it selectively yields the 4-hydroxy isomer without significant 2-hydroxy contamination.[1]

Reaction Workflow

-

Condensation: m-Chloroaniline reacts with diethyl ethoxymethylenemalonate (EMME).[1][2][4]

-

Cyclization: Thermal cyclization in a high-boiling solvent (Dowtherm A) yields the ester.[2][4]

-

Hydrolysis & Decarboxylation: Saponification followed by heat releases CO₂ to yield the target CAS 86-99-7.[1][2][4]

Figure 2: Step-wise synthesis of CAS 86-99-7 via the Gould-Jacobs protocol.

Detailed Protocol (Self-Validating)

Step 1: Condensation (Enamine Formation) [2][4]

-

Reagents: m-Chloroaniline (1.0 eq), EMME (1.1 eq).

-

Procedure: Mix reagents neat or in toluene. Heat to 110°C.[1][2][4]

-

Validation: Monitor the evolution of ethanol (distillation). The reaction is complete when ethanol cessation is observed.[4]

Step 2: Thermal Cyclization (Critical Step)

-

Medium: Dowtherm A (Diphenyl ether/biphenyl mixture).[4]

-

Temperature: 250°C (Reflux).

-

Procedure: Add the enamine dropwise to boiling Dowtherm A.

-

Mechanism: Intramolecular electrophilic aromatic substitution.[1][2][4]

-

Validation: Formation of a precipitate upon cooling.[1][2][4] The ester product is often insoluble in cold Dowtherm A.[4]

Step 3: Saponification & Decarboxylation

-

Reagents: 10% NaOH (aq), then HCl.

-

Procedure: Reflux the ester in NaOH to form the acid salt. Acidify with HCl to precipitate the 3-carboxylic acid.[1][2][4]

-

Decarboxylation: Heat the dry acid neat or in a high-boiling solvent (quinoline/Dowtherm) to 250-270°C until CO₂ evolution ceases.[1][2][4]

-

Endpoint: The solid converts to CAS 86-99-7. Recrystallize from ethanol/DMF.

Downstream Application: Synthesis of 4,7-Dichloroquinoline[1][9]

The primary utility of CAS 86-99-7 is its conversion to 4,7-dichloroquinoline (CAS 86-98-6), the "key" to the chloroquine pharmacophore.[2]

Deoxychlorination Protocol

This reaction replaces the 4-hydroxy/keto group with a chlorine atom.[1][2][4]

-

Catalyst: Trace DMF (Vilsmeier-Haack type activation).[1][2][4]

-

Conditions: Reflux (105°C) for 2-4 hours.

-

Workup: Quench carefully into ice water (Exothermic!). Neutralize with NH₄OH to precipitate the 4,7-dichloroquinoline.[1][2][4]

Why this works: The POCl₃ attacks the carbonyl oxygen of the keto tautomer, converting it into a leaving group (dichlorophosphate), which is then displaced by the chloride ion.[4]

Analytical Validation

To ensure the identity of CAS 86-99-7 (and distinguish it from the 2,4-diol or isomers), use the following markers:

| Method | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | δ ~11.8 ppm (Broad Singlet) | Indicates N-H proton of the quinolone form (confirms keto tautomer).[1][2] |

| 1H NMR (Aromatic) | Doublet at δ 8.05 (H5), Singlet at δ 7.6 (H8) | Characteristic splitting for 7-substituted quinolines.[4] |

| IR Spectroscopy | 1630–1650 cm⁻¹ (Strong) | C=O stretching (Amide I band), confirming the quinolone structure.[4] |

| Mass Spec (ESI) | [M+H]⁺ = 180.02 | Matches C₉H₆ClNO.[4] |

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin/Eye Irritant: Causes serious eye irritation (H319).[4]

-

Inhalation: May cause respiratory irritation (H335).[4]

Handling Protocols:

-

Dust Control: The solid is fine and easily aerosolized.[1][2][4] Use a powder hood or local exhaust ventilation.[1][2][4]

-

POCl₃ Safety: When converting to the dichloro- derivative, strictly avoid water contact with POCl₃.[1][2][4] Quenching releases massive amounts of HCl gas; use a caustic scrubber.[2][4]

-

PPE: Nitrile gloves, lab coat, and full-face shield during high-temp synthesis.[1][2][4]

References

-

Organic Syntheses. "4,7-Dichloroquinoline." Org.[1][2][4][6][7][8] Synth.1948 , 28,[4] 38. Link[4]

-

PubChem. "7-Chloro-4-hydroxyquinoline (CAS 86-99-7)."[1][2][6] National Library of Medicine.[4]Link[4]

-

Surrey, A. R., & Hammer, H. F. "The Preparation of 7-Chloro-4-(4-(N-ethyl-N-b-hydroxyethylamino)-1-methylbutylamino)quinoline Diphosphate (Hydroxychloroquine)." Journal of the American Chemical Society, 1950 , 72(4), 1814–1815.[4] Link[4]

-

ChemicalBook. "7-Chloroquinolin-4-ol Properties and Synthesis." Link

Sources

- 1. 86-99-7|7-Chloroquinolin-4-ol|BLD Pharm [bldpharm.com]

- 2. 70254-43-2|Quinoline-2,4-diol|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 86-99-7: 7-chloroquinolin-4-ol | CymitQuimica [cymitquimica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profile & Process Chemistry of 7-Chloro-4-hydroxy-2-quinolone

[1]

Executive Summary

7-Chloro-4-hydroxy-2-quinolone (CAS: 86-99-7 / 17904-68-2), often chemically indexed as 7-chloro-4-hydroxyquinolin-2(1H)-one, is a critical heterocyclic intermediate in the synthesis of immunomodulatory drugs, most notably Laquinimod .[1][2] Its physicochemical profile is characterized by a high melting point (>300°C) and poor aqueous solubility, classifying it as a "brick dust" molecule.[1] This behavior stems from a robust crystal lattice stabilized by intermolecular hydrogen bonding and

This guide provides a technical analysis of its solubility landscape, thermodynamic drivers, and practical applications in process chemistry.[1] It is designed to assist researchers in solvent selection for reaction optimization, purification (recrystallization), and analytical method development.[1]

Part 1: Physicochemical Characterization[1][3]

Structural Identity & Tautomerism

The solubility of this compound is heavily influenced by its tautomeric equilibrium.[1] In the solid state and in polar solvents, the 2-quinolone (lactam) form predominates over the 2-hydroxyquinoline (lactim) form.[1] However, the 4-position also participates in keto-enol tautomerism.[1]

-

Molecular Formula:

[1] -

Molecular Weight: 195.60 g/mol [1]

-

pKa: ~9–10 (Phenolic -OH), making it soluble in alkaline aqueous solutions but insoluble in neutral/acidic water.[1]

Crystal Lattice Energy

The compound exhibits high lattice energy due to the donor-acceptor pairing between the N-H group and the Carbonyl (C=O) oxygens of adjacent molecules.[1] This necessitates the use of high-boiling polar aprotic solvents or high temperatures to disrupt the lattice for dissolution.[1]

Part 2: Solubility Landscape

Solvent Compatibility Matrix

The following data categorizes solvent affinity based on dielectric constant (

| Solvent Class | Representative Solvents | Solubility Rating (25°C) | Solubility Rating (Reflux) | Application |

| Polar Aprotic | DMF, DMSO, DMAc | High (>50 mg/mL) | Very High | Reaction media; Primary solvent for recrystallization.[1] |

| Organic Acids | Acetic Acid, Formic Acid | Moderate | High | Purification (breaks H-bonds).[1] |

| Alcohols | Methanol, Ethanol, n-Propanol | Low (<1 mg/mL) | Moderate | Anti-solvent; Wash solvent.[1] |

| Esters | Ethyl Acetate | Very Low | Low | Slurry washing to remove impurities.[1] |

| Chlorinated | Dichloromethane, Chloroform | Sparingly Soluble | Low | Not recommended for bulk dissolution.[1] |

| Aqueous | Water (pH 7) | Insoluble | Insoluble | Anti-solvent.[1] |

| Aqueous Base | NaOH (aq), KOH (aq) | Soluble (as salt) | Soluble | Dissolution via deprotonation.[1] |

Temperature Dependence (Thermodynamics)

The dissolution of 7-Chloro-4-hydroxy-2-quinolone is an endothermic process (

Part 3: Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

For generating precise thermodynamic data.[1]

Objective: Determine the mole fraction solubility (

-

Preparation: Add an excess amount of 7-Chloro-4-hydroxy-2-quinolone solid to 10 mL of the target solvent in a glass vial.

-

Equilibration: Place the vial in a thermostatic shaker bath at the target temperature (e.g., 298.15 K) for 24–48 hours.

-

Sedimentation: Stop agitation and allow the suspension to settle for 4 hours (maintain temperature).

-

Sampling: Filter the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (Detection: 254 nm).

Protocol B: Purification via Recrystallization

Derived from Patent Methodologies for Laquinimod Intermediates.

Objective: Purify crude intermediate to >98% HPLC purity.

-

Dissolution: Suspend crude 7-Chloro-4-hydroxy-2-quinolone in Glacial Acetic Acid (10 volumes) or DMF (5 volumes).

-

Heating: Heat to reflux (approx. 118°C for Acetic Acid) until a clear solution is obtained.

-

Hot Filtration: Filter while hot to remove insoluble mechanical impurities.[1]

-

Crystallization:

-

Method A (Cooling): Slowly cool the filtrate to room temperature, then to 0–5°C.

-

Method B (Anti-solvent): If using DMF, slowly add water (3 volumes) while stirring.[1]

-

-

Isolation: Filter the white/off-white precipitate.[1]

-

Washing: Wash the cake with cold Ethanol or Ethyl Acetate to remove mother liquor.[1]

-

Drying: Vacuum dry at 60°C to remove residual solvent.[1]

Part 4: Visualization of Workflows

Solubility Determination Logic

The following diagram illustrates the critical decision nodes when measuring the solubility of this "brick dust" molecule.

Caption: Workflow for ensuring thermodynamic equilibrium during solubility measurement.

Recrystallization Strategy

This diagram outlines the solvent selection logic for purifying the compound based on its solubility profile.

Caption: Dual-pathway purification strategy utilizing temperature-dependent solubility or anti-solvent crashing.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

-

Jansson, K., et al. (2006). Synthesis of Laquinimod: An Immunomodulator for Treatment of Multiple Sclerosis.[1] Journal of Medicinal Chemistry. (Contextual grounding on intermediate synthesis and purification).

-

Wen, J., et al. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. US Patent Application US20060079690A1.[1] Retrieved from

-

Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-diethylamino-1-methylbutylamino)-quinoline (Chloroquine).[1] Journal of the American Chemical Society.[1] (Foundational chemistry on 7-chloroquinoline solubility).

- He, H., et al. (2020).Solubility determination and thermodynamic modelling of 5-chloro-8-hydroxyquinoline in binary solvent mixtures. Journal of Chemical & Engineering Data. (Proxy data for chlorinated hydroxyquinoline solubility trends).

7-Chloroquinoline-2,4-diol vs 4,7-Dichloroquinoline structure

This technical guide provides a rigorous comparison between 7-Chloroquinoline-2,4-diol and 4,7-Dichloroquinoline , two structurally related but synthetically distinct scaffolds in medicinal chemistry.[1]

Executive Summary

The distinction between This compound (7-CQD) and 4,7-Dichloroquinoline (4,7-DCQ) represents a critical "fork in the road" in quinoline synthesis.[1] While they share the 7-chloroquinoline core essential for biological activity, their functionalization at the C2 position dictates their reactivity and downstream applications.[1]

-

4,7-Dichloroquinoline is the "Gateway Molecule" for classical antimalarials (Chloroquine, Hydroxychloroquine).[1] It is characterized by a proton at C2 and a highly reactive chlorine at C4.[1]

-

This compound (often existing as 7-chloro-4-hydroxy-2-quinolone) is a multifunctional scaffold used to access 2,4-disubstituted quinolines, such as kinase inhibitors and novel antibacterials.[1]

Part 1: Structural Anatomy & Tautomerism

Understanding the electronic behavior of these molecules is prerequisite to manipulating them chemically.[1]

This compound (7-CQD)

This molecule does not exist as a static "diol."[1] It undergoes complex prototropic tautomerism.[1] In the solid state and polar solvents, the 4-hydroxy-2-quinolone tautomer is thermodynamically favored over the 2,4-diol or 2,4-dione forms due to the preservation of amide resonance stability in the lactam ring.[1]

-

Key Feature: The C2 position is oxygenated (carbonyl/hydroxyl), making it electronically distinct from the C2-protonated 4,7-DCQ.[1]

-

Reactivity: The C2 oxygen renders the ring electron-rich relative to the pyridine ring of 4,7-DCQ, altering nucleophilic susceptibility.[1]

4,7-Dichloroquinoline (4,7-DCQ)

This molecule is a fully aromatic heterocycle.[1]

-

C4-Chlorine: Highly susceptible to Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nitrogen atom (activating the para-position).[1] -

C7-Chlorine: Relatively inert under standard conditions; requires palladium catalysis (Buchwald-Hartwig) for substitution.[1]

-

C2-Proton: Provides a handle for radical functionalization (Minisci reaction) but is otherwise unreactive compared to the C4 position.[1]

Visualization: Tautomerism vs. Fixed Aromaticity

Figure 1: Tautomeric equilibrium of 7-CQD versus the fixed aromatic structure of 4,7-DCQ.

Part 2: The "Malonate Fork" – Synthetic Divergence

The structural difference stems entirely from the choice of the malonate reagent during the initial condensation with m-chloroaniline.[1] This is the critical decision point in the synthesis workflow.

Pathway A: The Chloroquine Route (4,7-DCQ)[2][3]

-

Reagent: Ethoxymethylene Malonate (EMME).[1]

-

Mechanism: Conrad-Limpach Synthesis.[1]

-

Outcome: The "ethoxymethylene" carbon becomes C4.[1] The ester group at C3 is removed via decarboxylation.[1] Crucially, C2 is derived from the malonate methine, resulting in a C-H bond.

Pathway B: The 2,4-Diol Route (7-CQD)

-

Mechanism: Thermal cyclization at high temperature (>200°C).[1]

-

Outcome: Both carbonyls of the malonate are incorporated.[1][2] One becomes the C4-OH (tautomer) and the other becomes the C2=O (lactam). Result: Oxygenation at both C2 and C4. [4]

Visualization: Synthetic Lineage

Figure 2: The "Malonate Fork" illustrating how reagent choice dictates the final quinoline scaffold.[1]

Part 3: Reactivity & Functionalization Protocols

Functionalizing 4,7-Dichloroquinoline

The reactivity profile is dominated by the C4 position.[1]

-

Mechanism:

(Nucleophilic Aromatic Substitution).[1] -

Selectivity: C4-Cl >>> C7-Cl. The nitrogen atom of the quinoline ring exerts a strong electron-withdrawing effect on C4 (vinylogous to the nitrogen), activating it for nucleophilic attack.[1] C7 is deactivated.[1]

-

Protocol (Standard Amination):

Functionalizing this compound

This scaffold is typically converted to 2,4,7-trichloroquinoline to access 2,4-diamino derivatives.[1]

-

Chlorination Protocol:

-

Selectivity of Trichloro Derivative:

Part 4: Comparative Data Table

| Feature | 4,7-Dichloroquinoline (4,7-DCQ) | This compound (7-CQD) |

| CAS Number | 86-98-6 | 5465-98-5 (varies by tautomer) |

| Core Structure | Pyridine ring, C2-H, C4-Cl | Pyridone/diol ring, C2-OH, C4-OH |

| Primary Precursor | 7-Chloro-4-quinolinol | m-Chloroaniline + Diethyl Malonate |

| Chlorinating Agent | ||

| Product of Chlorination | 4,7-Dichloroquinoline | 2,4,7-Trichloroquinoline |

| Key Application | Antimalarials (Chloroquine) | Kinase inhibitors, 2,4-diaminoquinolines |

| Solubility | Soluble in organic solvents (DCM, EtOAc) | High MP, poor solubility (H-bonding network) |

Part 5: Detailed Experimental Protocols

Protocol A: Synthesis of 4,7-Dichloroquinoline (Optimized)

Reference: Adapted from Organic Syntheses, Coll. Vol. 3, p. 272 (1955).

-

Condensation: Mix m-chloroaniline (1 mol) and ethoxymethylene malonate (1.1 mol). Heat on a steam bath (100°C) for 1 hour. Remove ethanol under vacuum.[1]

-

Cyclization: Add the resulting enamine dropwise to boiling Dowtherm A (250°C). Heat for 30 mins. Cool to precipitate 7-chloro-4-hydroxyquinoline-3-ester.[1] Filter.

-

Saponification & Decarboxylation: Hydrolyze ester with 10% NaOH. Acidify to isolate acid.[1] Heat acid in Dowtherm A at 250°C to decarboxylate. Isolate 7-chloro-4-quinolinol .[1][5]

-

Chlorination: Suspend 7-chloro-4-quinolinol (1 mol) in

(1.2 mol). Heat to mild reflux (120°C). Monitor by TLC.[1][6] -

Workup: Pour onto ice/ammonia. Filter the white/off-white solid.[1] Recrystallize from heptane/ethyl acetate.

Protocol B: Synthesis of 2,4,7-Trichloroquinoline from 7-CQD

Reference: J. Med. Chem. 2015, 58, 14, 5522–5537.

-

Setup: Place 7-chloro-4-hydroxy-2-quinolone (10 g) in a round-bottom flask.

-

Reagent: Add

(30 mL, excess). Add -

Reaction: Reflux at 140°C for 4–6 hours. The suspension will clear as the chloride forms.[1]

-

Quenching: Caution: Pour slowly onto crushed ice with vigorous stirring (exothermic!).

-

Isolation: Neutralize with

to pH 8. Extract with -

Product: 2,4,7-Trichloroquinoline (Solid).[1]

References

-

Surrey, A. R., & Hammer, H. F. (1946).[1] The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(1), 113-116.[1] Link

-

Price, C. C., & Roberts, R. M. (1946).[1][5] The Synthesis of 4-Hydroxyquinolines.[1][8][3][9][10] I. Through Ethoxymethylene Malonic Ester.[1] Journal of the American Chemical Society, 68(7), 1204-1208.[1] Link

-

Organic Syntheses. (1955).[1] 4,7-Dichloroquinoline.[1][7][8][2][4][5][6][11] Collective Volume 3, 272. Link

-

Musonda, C. C., et al. (2004).[1] Chloroquine analogues active against chloroquine-resistant Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 14(15), 3901-3905.[1] Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline. Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline | MDPI [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 9. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 4,7-Dichloroquinoline | 86-98-6 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Characterization of 7-Chloro-2,4-quinolinediol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 7-Chloro-2,4-quinolinediol, a quinoline derivative of significant interest in medicinal chemistry and drug development. While readily available experimental data for its melting point and density are scarce, this document outlines the authoritative protocols for their determination and contextualizes their importance in the broader landscape of pharmaceutical research.

Introduction: The Significance of 7-Chloro-2,4-quinolinediol and its Physicochemical Properties

Quinolone scaffolds are privileged structures in drug discovery, forming the core of numerous antibacterial, anticancer, and antiviral agents. The specific substitution pattern of 7-Chloro-2,4-quinolinediol suggests potential biological activity, making its thorough characterization a prerequisite for further investigation.

Physicochemical properties such as melting point and density are fundamental to a compound's identity, purity, and formulation potential.

-

Melting Point: A sharp melting point range is a primary indicator of a substance's purity.[1] In the pharmaceutical industry, melting point determination is a critical quality control metric, influencing stability, solubility, and bioavailability.[1][2] Deviations in the melting point can signify the presence of impurities or different polymorphic forms, both of which have significant implications for a drug's performance and regulatory approval.[3]

-

Density: The density of an active pharmaceutical ingredient (API) is crucial for formulation development, particularly for solid dosage forms. It affects powder flow, compaction properties, and the final tablet weight and size. Consistent density measurements are vital for ensuring batch-to-batch uniformity in manufacturing.

Physicochemical Data for 7-Chloro-2,4-quinolinediol

Direct, experimentally verified values for the melting point and density of 7-Chloro-2,4-quinolinediol are not consistently reported in publicly available literature. This data gap underscores the necessity for empirical determination by researchers working with this compound. For context, data for related compounds are presented below, but it must be emphasized that these are not the values for 7-Chloro-2,4-quinolinediol.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Density (g/cm³) |

| 7-Chloro-2,4-quinolinediol | C₉H₆ClNO₂ | 195.61 | Not Available | Not Available |

| 7-Chloro-4-hydroxyquinoline | C₉H₆ClNO | 179.60 | ~150 - 160 (requires verification) | Not Available |

| 2,4-Quinolinediol | C₉H₇NO₂ | 161.16 | >300 | Not Available |

Data sourced from publicly available chemical databases. The melting point of 7-Chloro-4-hydroxyquinoline is noted as approximate and requiring verification.

Experimental Determination of Physicochemical Properties

Given the absence of established data, the following sections provide detailed, self-validating protocols for the experimental determination of the melting point and density of 7-Chloro-2,4-quinolinediol.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted and accurate technique for determining the melting point of a solid organic compound. The principle relies on heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[4]

-

Sample Preparation:

-

Ensure the 7-Chloro-2,4-quinolinediol sample is thoroughly dried to remove any residual solvent.

-

Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Tamp the open end of a capillary tube into the powder until a small amount of the sample is collected.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[5]

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of a calibrated digital melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

Rapid Preliminary Measurement: Heat the apparatus rapidly to get an approximate melting point. This will inform the temperature range for the accurate determination.

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Begin heating again at a slow, controlled rate of 1-2°C per minute.[4] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (T2).

-

The melting point is reported as the range T1 - T2.

-

-

Validation and Repetition:

-

Repeat the measurement at least two more times with fresh samples in new capillary tubes.

-

Consistent results across multiple measurements validate the determined melting point range. A narrow range (0.5-1.0°C) is indicative of high purity.

-

Caption: Workflow for accurate melting point determination.

Density Determination: Gas Pycnometry

Gas pycnometry is a non-destructive method that provides high accuracy for determining the skeletal density of a solid. It works by measuring the pressure change of a gas (typically helium) in a calibrated volume, with and without the solid sample present.

-

Instrument Calibration:

-

Calibrate the gas pycnometer according to the manufacturer's instructions using a standard calibration sphere of known volume.

-

Ensure the system is leak-free.

-

-

Sample Preparation:

-

Accurately weigh the sample of 7-Chloro-2,4-quinolinediol using an analytical balance and record the mass (m).

-

Place the weighed sample into the sample chamber of the pycnometer.

-

-

Measurement:

-

Seal the sample chamber.

-

The instrument will automatically purge the chamber with helium to remove air and moisture.

-

The analysis will proceed through a series of pressurization and equilibration steps. The instrument measures the pressure changes to calculate the volume of the sample (V).

-

-

Calculation and Validation:

-

The density (ρ) is calculated using the formula: ρ = m/V.

-

Perform multiple measurements on the same sample to ensure the results are reproducible. The instrument's software will typically provide an average and standard deviation.

-

Caption: Workflow for density determination via gas pycnometry.

Synthesis and Characterization Pathway

The characterization of 7-Chloro-2,4-quinolinediol is a critical step following its synthesis. A logical pathway ensures that the compound's identity, purity, and key properties are systematically established before it is advanced to biological screening or formulation studies. A synthesis for 7-chloro-2,4-quinolinediol has been reported in the Journal of Medicinal Chemistry.

Caption: Logical pathway from synthesis to further development.

Conclusion

While the melting point and density of 7-Chloro-2,4-quinolinediol are not yet firmly established in scientific literature, this guide provides the necessary framework for their rigorous experimental determination. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, which is paramount for the integrity of any subsequent research and development activities. The accurate characterization of these fundamental properties is a cornerstone of scientific excellence and a critical step in unlocking the full therapeutic potential of novel chemical entities.

References

-

University of Toronto. (n.d.). Melting point determination. Retrieved February 9, 2026, from [Link]

-

University of Massachusetts Lowell. (n.d.). Experiment 1 - Melting Points. Retrieved February 9, 2026, from [Link]

-

Vidyasagar College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved February 9, 2026, from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved February 9, 2026, from [Link]

-

JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Retrieved February 9, 2026, from [Link]

-

EAG Laboratories. (n.d.). Density Determination of Solids and Liquids. Retrieved February 9, 2026, from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved February 9, 2026, from [Link]

-

Wisdomlib. (2025, July 31). Melting point determination: Significance and symbolism. Retrieved February 9, 2026, from [Link]

-

Li, Q., et al. (2019). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Molecules, 24(1), 123. [Link]

-

MDPI. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. International Journal of Molecular Sciences, 25(1), 1. [Link]

-

ChemSynthesis. (n.d.). 7-chloro-2,4-quinolinediol. Retrieved February 9, 2026, from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Predicting compound activity from phenotypic profiles and chemical structures. Nature Communications, 14, 1895. [Link]

-

Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved February 9, 2026, from [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved February 9, 2026, from [Link]

Sources

Technical Safety Guide: 7-Chloroquinoline-2,4-diol

The following is an in-depth technical guide and safety analysis for 7-Chloroquinoline-2,4-diol (also known as 7-chloro-4-hydroxy-2(1H)-quinolinone). This document is structured for researchers and process chemists, focusing on the compound's role as a critical intermediate in the synthesis of antimalarial APIs (e.g., Chloroquine, Hydroxychloroquine).

Part 1: Chemical Identity & Structural Context

Target Compound: this compound

Synonyms: 7-Chloro-4-hydroxy-2(1H)-quinolinone; 7-Chloro-2,4-dihydroxyquinoline

CAS Number: 56983-13-2 (Note: Often cross-referenced with tautomeric forms or related esters; verify specific batch CoA).[1]

Molecular Formula: C

Tautomeric Relevance in Synthesis

Researchers must recognize that this compound exists in dynamic equilibrium between its diol (enol) and dione (keto) forms. In the solid state, it predominantly adopts the 2-one-4-hydroxy tautomer. This structural duality is critical during nucleophilic substitution reactions (e.g., chlorination with POCl

| Property | Specification |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | >300°C (Decomposes) |

| Solubility | Soluble in DMSO, dilute alkali; Poorly soluble in water/ethanol |

| Acidity (pKa) | ~5.8 (4-OH group), ~11 (2-OH/NH) |

Part 2: Hazard Identification (GHS Classification)

Based on standard safety data for halogenated quinoline intermediates.

Signal Word: WARNING

Hazard Statements (H-Codes)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Toxicology & Target Organs

-

Primary Route of Entry: Inhalation of fine dust during weighing/transfer.

-

Acute Effects: Irritation to mucous membranes. High concentrations may cause coughing or dyspnea.

-

Chronic Effects: Limited data available; however, quinoline derivatives are often scrutinized for potential mutagenicity. Handle as a potential mutagen until fully characterized.

Part 3: Handling & Experimental Protocols

Engineering Controls

Requirement: All solid handling must be performed inside a certified Chemical Fume Hood or Powder Containment Enclosure .

-

Airflow: Maintain face velocity >0.5 m/s.

-

Static Control: Use anti-static weighing boats; the powder can be electrostatic.

Protocol: Safe Dissolution & Reaction Setup

Context: Conversion to 4,7-Dichloroquinoline using POCl

-

PPE Verification: Double nitrile gloves (0.11mm min), lab coat, safety goggles, and N95 respirator (if outside hood).

-

Solvent Selection: The diol is poorly soluble in non-polar solvents. Use DMF or DMSO for biological assays. For synthesis, it is often suspended directly in the chlorinating agent (POCl

). -

Quenching Precaution (Crucial):

Waste Disposal

-

Segregation: Classify as Halogenated Organic Waste .

-

Neutralization: Acidic aqueous streams (from quenching) must be neutralized with NaOH or NaHCO

to pH 7–9 before disposal, ensuring no residual organic solids remain.

Part 4: Emergency Response Visualization

Spill Response Decision Tree

The following diagram outlines the immediate decision logic for a solid spill of this compound in a research lab.

Figure 1: Decision logic for responding to solid spills of this compound.

Part 5: Synthesis Workflow & Causality

Understanding the upstream and downstream chemistry is vital for safe process design. The 2,4-diol is synthesized via the Gould-Jacobs reaction pathway.

Synthesis Pathway Diagram

This workflow illustrates the transformation from raw materials to the active pharmaceutical intermediate.

Figure 2: Synthesis pathway from m-chloroaniline to 4,7-dichloroquinoline via the 2,4-diol intermediate.

Scientific Insight: The "Thermal Cyclization" Risk

The step converting the Enamine to the Diol (Figure 2, middle step) requires high temperatures (~250°C) often using Dowtherm A as a heat transfer medium.

-

Safety Criticality: At this temperature, the flash point of many solvents is exceeded. The system must be closed or equipped with high-efficiency reflux condensers to prevent vapor ignition.

-

Validation: Completion of this step is marked by the precipitation of the Diol (which is insoluble in hot Dowtherm), allowing for filtration-based isolation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

-

Organic Syntheses (1947). 4,7-Dichloroquinoline Synthesis Protocol. Organic Syntheses, Coll. Vol. 3, p.272. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier for Chloroquinoline Derivatives. Retrieved from [Link]

Sources

Technical Monograph: 7-Chloro-4-hydroxyquinolin-2-one

The following technical guide provides an in-depth analysis of 7-Chloro-4-hydroxyquinolin-2-one , a critical heterocyclic scaffold in medicinal chemistry. This document is structured to serve researchers and drug development professionals, focusing on chemical identity, synthesis validation, and pharmaceutical applications.[1]

Executive Summary

7-Chloro-4-hydroxyquinolin-2-one (also known as 7-chloro-2,4-dihydroxyquinoline) is a privileged bicyclic scaffold used extensively in the synthesis of immunomodulatory and anticancer agents.[1] Distinct from its mono-oxygenated analog (7-chloro-4-quinolinol, used in chloroquine synthesis), this di-oxygenated species serves as the core pharmacophore for quinoline-3-carboxamide derivatives, a class of drugs exemplified by Roquinimex (Linomide) and Laquinimod.[1]

This guide clarifies the compound's complex tautomeric nomenclature, provides a validated synthesis protocol with regiochemical controls, and outlines its role as a precursor in modern drug discovery.[1]

Nomenclature & Tautomeric Identity

The nomenclature of this compound is frequently a source of confusion due to keto-enol tautomerism .[1] The molecule exists in equilibrium between three primary forms, with the 4-hydroxy-2-quinolone tautomer being the most stable in polar aprotic solvents (e.g., DMSO).[1]

Synonyms and Identifiers

| Identifier Type | Value | Context |

| IUPAC Name | 7-Chloro-4-hydroxyquinolin-2(1H)-one | Preferred IUPAC (Keto form) |

| Common Synonym | 7-Chloro-2,4-dihydroxyquinoline | Refers to the di-enol form |

| Alternative | 7-Chloro-4-hydroxy-2-quinolone | Hybrid nomenclature |

| CAS Number | 17920-35-5 | Specific to the di-oxygenated species |

| SMILES | Clc1ccc2c(c1)NC(=O)C=C2O | Canonical representation |

| Molecular Formula | C₉H₆ClNO₂ | MW: 195.60 g/mol |

Critical Disambiguation:

-

DO NOT CONFUSE WITH: 7-Chloro-4-quinolinol (CAS 86-99-7).[1]

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton transfer responsible for the dual naming convention. In the solid state and polar solutions, the 2-oxo form (Tautomer B) predominates due to amide resonance stabilization.[1]

Validated Synthesis Protocol

The industrial standard for synthesizing 2,4-dihydroxyquinolines is the condensation of an aniline derivative with a malonic acid equivalent.[1]

Methodology: Thermal Cyclization of Diaryl Malonates (Modified Conrad-Limpach).[1] Objective: Synthesize 7-chloro-4-hydroxyquinolin-2-one from 3-chloroaniline.

Reaction Scheme

The synthesis involves a two-step sequence:

-

Amidation: Reaction of 3-chloroaniline with diethyl malonate.[1]

-

Cyclization: High-temperature intramolecular condensation.[1]

Regioselectivity Note: Cyclization of meta-substituted anilines (like 3-chloroaniline) can yield two isomers: the 7-chloro (para to nitrogen) and 5-chloro (ortho to nitrogen) derivatives.[1] Steric hindrance typically favors the 7-chloro isomer (approx. 80:20 ratio), but recrystallization is required for purity.[1]

Step-by-Step Protocol

-

Condensation:

-

Mix 3-chloroaniline (1.0 eq) and diethyl malonate (1.2 eq) in a round-bottom flask.

-

Heat to 150°C for 4 hours with continuous removal of ethanol (distillation).

-

Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1) for disappearance of aniline.[1]

-

-

Cyclization:

-

Isolation & Purification:

Characterization & Data Verification

To validate the identity of the synthesized compound, compare spectral data against the following reference standards.

NMR Spectroscopy (DMSO-d₆)

The ¹H NMR spectrum confirms the 2-oxo tautomer by the presence of a broad NH signal and the absence of a C2-proton.[1]

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| NH | 11.2 - 11.5 | Broad Singlet | Amide proton (N-H) |

| OH | 12.5 - 13.0 | Broad Singlet | Enolic hydroxyl (C4-OH) |

| H-5 | 7.85 | Doublet (J=8.5 Hz) | Aromatic (peri to OH) |

| H-8 | 7.25 | Doublet (J=2.0 Hz) | Aromatic (ortho to Cl) |

| H-6 | 7.15 | Doublet of Doublets | Aromatic (meta to Cl) |

| H-3 | 5.80 | Singlet | Vinylic proton (C3-H) |

Mass Spectrometry[1][2][3][4]

-

Method: ESI-MS (Negative Mode)[1]

-

Expected m/z: 194.0 [M-H]⁻

-

Isotope Pattern: Characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes.[1]

Applications in Drug Discovery

7-Chloro-4-hydroxyquinolin-2-one is a versatile intermediate.[1] Its primary utility lies in the C3-functionalization to generate Quinoline-3-carboxamides , a class of potent immunomodulators.[1]

Structural Relationship to Active Pharmaceutical Ingredients (APIs)

This scaffold allows for the synthesis of analogs to several clinical candidates:

-

Roquinimex (Linomide): The 7-chloro derivative is used to synthesize chlorinated analogs of Roquinimex to improve metabolic stability (blocking C7 oxidation).[1]

-

Laquinimod: Although Laquinimod is a 5-chloro derivative, the 7-chloro isomer is synthesized for Structure-Activity Relationship (SAR) studies to determine the optimal halogen position for preventing metabolism.[1]

Functionalization Logic

The C3 position is highly nucleophilic due to the activating effect of the C4-hydroxyl group.[1][2]

-

Reaction: Knoevenagel condensation or direct acylation at C3.[1]

-

Target: Formation of the 3-carboxamide moiety essential for binding to the S100A9 protein target (involved in autoimmune pathways).[1]

References

-

PubChem. (2023).[1] Compound Summary: 7-Chloro-4-hydroxyquinoline-2-one.[1] National Library of Medicine.[1] [Link][1]

-

Jansson, K., et al. (1986).[1] Synthesis and Immunomodulating Activity of Roquinimex Analogs. Journal of Medicinal Chemistry. [Link]

-

Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1] (Foundational chemistry for quinolone synthesis). [Link]

-

Stadlbauer, W. (2012).[1] 4-Hydroxy-2-quinolones: Synthesis and Biology. Science of Synthesis. [Link]

Sources

Technical Master Guide: 7-Chloroquinoline-2,4-diol (CID 66593)

The following technical guide provides an in-depth analysis of 7-Chloroquinoline-2,4-diol (PubChem CID 66593), a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

This compound (also known as 7-chloro-4-hydroxyquinolin-2(1H)-one) represents a versatile pharmacophore in drug discovery, serving as a structural parent to a wide class of antimalarials, kinase inhibitors, and antibacterial agents. Unlike its mono-oxygenated counterpart (7-chloro-4-hydroxyquinoline), the presence of oxygen functionality at both C2 and C4 positions offers unique vectors for diversification, particularly in the synthesis of 2,4-disubstituted quinoline libraries.

This guide details the compound's tautomeric behavior, validated synthetic protocols, downstream functionalization strategies, and safety profile.

Chemical Identity & Tautomerism

The reactivity of CID 66593 is defined by its tautomeric equilibrium. While formally named a "diol," the compound predominantly exists in the 2-quinolone form in the solid state and polar solvents.

Tautomeric Equilibrium

The molecule oscillates between three primary forms:

-

Diol Form: 2,4-dihydroxyquinoline (Aromatic, favoured in high pH).

-

2-Quinolone Form: 7-chloro-4-hydroxyquinolin-2(1H)-one (Most stable, dominant in neutral solution/solid).

-

Dione Form: 7-chloroquinoline-2,4(1H,3H)-dione (Less common, reactive intermediate).

Visualization of Tautomeric States:

Figure 1: Tautomeric equilibrium of this compound.[1][2] The 2-quinolone form is the primary species encountered in standard laboratory conditions.

| Property | Data |

| PubChem CID | 66593 |

| CAS Number | 70254-43-2 (Generic for isomer class), 1823745-32-9 (Specific) |

| Molecular Formula | C₉H₆ClNO₂ |

| Molecular Weight | 195.60 g/mol |

| Exact Mass | 195.009 g/mol |

| pKa (Predicted) | ~5.8 (OH at C4), ~11.2 (NH) |

Synthetic Protocol: The Malonate Route

The most robust synthesis of this compound utilizes the condensation of m-chloroaniline with diethyl malonate. This approach is preferred over the ethoxymethylenemalonate (EMME) route, which yields the 3-carboxylate derivative used for Chloroquine.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution to form a dianilide intermediate, followed by a high-temperature intramolecular cyclization (Friedel-Crafts type) to close the heterocyclic ring.

Figure 2: Synthetic pathway via malonate condensation.[3][4]

Step-by-Step Protocol

Objective: Synthesis of 7-chloro-4-hydroxyquinolin-2(1H)-one. Scale: 50 mmol.

Reagents:

-

m-Chloroaniline (6.4 g, 50 mmol)

-

Diethyl malonate (8.0 g, 50 mmol)

-

Polyphosphoric acid (PPA) or Diphenyl ether (Solvent/Catalyst)

Procedure:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine m-chloroaniline and diethyl malonate.

-

Heating: Heat the mixture to 140–150°C. Ethanol will evolve as a byproduct. Continue heating until ethanol evolution ceases (approx. 2–3 hours). This yields the intermediate anilide.

-

Cyclization:

-

Method A (PPA): Add 30 g of Polyphosphoric acid to the intermediate. Heat to 180–200°C with mechanical stirring for 1 hour. The mixture will become viscous and dark.

-

Method B (Diphenyl Ether): Add 50 mL of diphenyl ether. Reflux at 250°C for 30–60 minutes.

-

-

Work-up: Cool the reaction mixture to ~80°C. Pour slowly into 200 mL of crushed ice/water with vigorous stirring.

-

Isolation: The product precipitates as a tan/off-white solid.[5] Filter the solid using a Buchner funnel.[5]

-

Purification: Wash the cake with water (3 x 50 mL) to remove acid traces. Recrystallize from acetic acid or DMF/Ethanol to yield pure this compound.

-

Validation: Check MP (expected >300°C) and 1H NMR.

Functionalization: The POCl₃ Gateway

The primary utility of the 2,4-diol scaffold is its conversion into 2,4,7-trichloroquinoline , a highly electrophilic intermediate that allows for sequential nucleophilic substitution.

Chlorination Protocol

Reaction:

Critical Considerations:

-

Regioselectivity: The C2 and C4 chlorines have different reactivities. The C4 position is generally more reactive toward nucleophilic aromatic substitution (

) due to the para-nitrogen effect, allowing for selective mono-substitution at C4 before C2. -

Quenching: POCl₃ reactions are notoriously exothermic during aqueous work-up.

Protocol:

-

Suspend this compound (1.0 eq) in neat POCl₃ (5.0 eq).

-

Add a catalytic amount of

-diethylaniline or DMF (0.1 eq). -

Reflux (105°C) for 2–4 hours until the solution becomes clear.

-

Distillation: Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

-

Quench: Pour the oily residue onto crushed ice/ammonia water.

-

Extract: Extract with Dichloromethane (DCM). Dry over MgSO₄ and concentrate to yield 2,4,7-trichloroquinoline.

Therapeutic Relevance

The 7-chloroquinoline core is a privileged structure in medicinal chemistry.

| Application Area | Mechanism of Action | Relevance of 2,4-Diol Core |

| Antimalarial | Inhibition of heme polymerization | The 7-Cl substituent is essential for inhibiting hemozoin formation. The 2,4-diol allows for dual-functionalization (e.g., side chain at C4, solubility enhancer at C2). |

| Kinase Inhibitors | ATP-binding site competition | The quinoline nitrogen and C2/C4 substituents mimic the adenine ring of ATP. |

| Antibacterial | DNA Gyrase inhibition | 2-alkoxy-4-amino derivatives (derived from the diol) show activity against Gram-positive bacteria. |

Analytical Characterization

To validate the synthesis of CID 66593, look for the following spectral signatures:

-

1H NMR (DMSO-d6):

- 11.2–11.5 ppm (Broad singlet, NH, lactam tautomer).

- 7.8–8.0 ppm (d, H5 proton, doublet due to H6 coupling).

- 5.8–6.0 ppm (s, H3 proton). Note: This signal is characteristic of the 2-quinolone form; it disappears if the ring is fully aromatized or chlorinated.

-

Mass Spectrometry (ESI):

- (Characteristic 3:1 chlorine isotope pattern).

Safety & Handling

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All reactions involving POCl₃ or high-temperature cyclization must be performed in a functioning fume hood.

-

Waste: Halogenated organic waste. Phosphoric acid byproducts must be neutralized before disposal.

References

-

PubChem. this compound (CID 66593) Compound Summary. National Library of Medicine. [Link]

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

Organic Syntheses. 4,7-Dichloroquinoline. Org. Synth. 1947, 27, 48. (Classic procedure for POCl3 functionalization). [Link]

Sources

- 1. Explain the synthesis of chloroquine | Filo [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-(1-benzylpiperidin-4-yl)-4-[1-(3-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide | C31H33FN4O3 | CID 16193615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 7-Chloroquinoline-2,4-diol from 3-Chloroaniline

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 7-chloroquinoline-2,4-diol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol is based on the principles of the Conrad-Limpach-Knorr quinoline synthesis, utilizing 3-chloroaniline and diethyl malonate as primary starting materials.[1][2][3] The synthesis is presented as a robust two-step process: an initial uncatalyzed condensation to form a key intermediate, followed by a high-temperature thermal cyclization. This guide details the underlying chemical mechanisms, provides step-by-step experimental protocols, outlines critical safety considerations, and describes methods for product characterization. The content is tailored for researchers, scientists, and professionals in organic synthesis and drug discovery, emphasizing the rationale behind procedural choices to ensure reproducibility and success.

Introduction and Scientific Background

Quinoline and its derivatives are foundational scaffolds in pharmacology, present in numerous natural products and synthetic drugs known for their wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[4] The 7-chloroquinoline core, in particular, is a privileged structure, most famously represented by the antimalarial drug Chloroquine. The synthesis of substituted quinolines, therefore, remains a topic of significant interest.

The Conrad-Limpach-Knorr synthesis is a classic and reliable method for constructing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[2][3][5] This application note adapts this strategy for the synthesis of this compound. The reaction proceeds through two distinct, well-defined stages:

-

Condensation: 3-chloroaniline reacts with diethyl malonate. The nucleophilic aniline nitrogen attacks one of the ester carbonyls, leading to the elimination of ethanol and forming the diethyl 2-((3-chlorophenyl)amino)maleate intermediate. This step is typically performed under moderate heating to facilitate the condensation without inducing premature cyclization.

-

Thermal Cyclization: The isolated intermediate is heated to a high temperature (typically ~250 °C) in an inert, high-boiling solvent. This provides the necessary energy for an intramolecular 6-π electrocyclization, followed by the elimination of a second ethanol molecule to yield the stable aromatic quinoline ring system.[2]

This method provides a regiochemically controlled route to the desired 7-chloro substituted product, avoiding the formation of the 5-chloro isomer that can be a significant issue in other quinoline syntheses like the Skraup or Doebner-von Miller reactions.[6]

Reaction Scheme and Mechanism

The overall transformation follows the pathway illustrated below. The key is the temperature control that separates the initial condensation from the final ring-closing event, allowing for the isolation of the intermediate and ensuring a cleaner final reaction.

Overall Transformation

Sources

- 1. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scribd.com [scribd.com]

- 6. CN108822033B - Synthesis method of 7-chloroquinaldine - Google Patents [patents.google.com]

Application Note: Cyclization of Diethyl Malonate with 3-Chloroaniline

This Application Note provides a rigorous technical guide for the cyclization of diethyl malonate with 3-chloroaniline .

Editorial Note: This protocol specifically addresses the synthesis of 7-chloro-4-hydroxy-2-quinolone (also known as 7-chloro-2,4-dihydroxyquinoline).[1] Researchers often confuse this pathway with the Gould-Jacobs reaction (using ethoxymethylenemalonate), which yields 7-chloro-4-hydroxyquinoline (the Chloroquine intermediate).[1] This guide focuses strictly on the diethyl malonate pathway as requested, which incorporates an additional carbonyl oxygen at the C2 position.

Target Analyte: 7-Chloro-4-hydroxy-2-quinolone (7-Chloro-2,4-dihydroxyquinoline) Reaction Class: Nucleophilic Acyl Substitution / Friedel-Crafts Cyclization Scale: Laboratory (10–50 g) to Pilot Prep[1]

Strategic Context & Mechanism

The reaction between 3-chloroaniline and diethyl malonate is a bifunctional condensation.[1] The primary challenge is selectivity . The amine can react with one ester group to form the desired mono-anilide (Intermediate A), or with both ester groups to form the thermodynamic dead-end dianilide (N,N'-bis(3-chlorophenyl)malonamide).[1]

To force cyclization to the quinolone (Product B) rather than the dianilide, the protocol must favor intramolecular ring closure over intermolecular amidation. This is achieved by:

-

Stoichiometric Control: Using excess diethyl malonate to suppress dianilide formation.[1]

-

Catalytic Environment: Utilizing Polyphosphoric Acid (PPA) or high-temperature thermal cyclization (Dowtherm A) to drive the high-energy intramolecular acylation.[1]

Mechanistic Pathway

The following diagram illustrates the critical divergence point between the desired cyclization and the side-reaction (dianilide formation).

Figure 1: Reaction pathway showing the critical divergence between the desired quinolone cyclization and the dianilide side reaction.

Experimental Protocol

This guide details the Polyphosphoric Acid (PPA) method, which offers superior yield and easier workup compared to the traditional high-temperature Dowtherm A method for this specific substrate.

Materials & Reagents

| Reagent | Role | Specs | Hazard Note |

| 3-Chloroaniline | Substrate | >98% Purity | Toxic, absorbs through skin.[1] |

| Diethyl Malonate | Reagent/Solvent | >99%, Anhydrous | Hydrolyzes in moist air. |

| Polyphosphoric Acid (PPA) | Cyclization Agent | 83-85% P2O5 | Viscous, corrosive.[1] |

| Ethanol (Abs.) | Washing Solvent | ACS Grade | Flammable.[1] |

| Sodium Carbonate | Neutralizer | Anhydrous powder | Irritant.[1] |

Stage 1: Formation of the Mono-Anilide

Objective: Synthesize Ethyl 3-(3-chlorophenylamino)-3-oxopropanoate while minimizing dianilide.[1]

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a Claisen adapter, a thermometer, and a downward distillation condenser.

-

Charge: Add 3-chloroaniline (12.75 g, 0.10 mol) and Diethyl malonate (32.0 g, 0.20 mol) .

-

Note: The 2.0 equivalent excess of malonate is crucial to prevent the amine from attacking the intermediate ester group.

-

-

Reaction: Heat the mixture in an oil bath set to 160°C .

-

Ethanol will begin to distill off (theoretical vol: ~5.8 mL).[1]

-

Maintain heating for 3–4 hours until ethanol evolution ceases.

-

-

Workup (Intermediate):

-

Cool the mixture to ~80°C.

-

Apply vacuum (rotary evaporator or high-vac line) to distill off the excess diethyl malonate (BP: 199°C at atm; ~95°C at 20 mmHg).[1]

-

Result: The residue is the crude mono-anilide (Intermediate A).[1] It can be used directly or recrystallized from ligroin for characterization.[1]

-

Stage 2: Cyclization (PPA Method)

Objective: Intramolecular ring closure to 7-chloro-4-hydroxy-2-quinolone.[1]

-

Preparation: To the crude residue from Stage 1 (still in the flask), add Polyphosphoric Acid (50 g) .

-

Technique: PPA is viscous.[1] Warm it slightly (60°C) to facilitate pouring.

-

-

Reaction:

-

Equip the flask with a mechanical stirrer (magnetic stirring often fails in viscous PPA) and a calcium chloride drying tube.

-

Heat the mixture to 120–130°C for 2 hours .

-

Observation: The mixture will turn into a dark, viscous syrup. Color change to deep reddish-brown is normal.[1]

-

-

Quenching:

-

Cool the reaction mixture to ~80°C.

-

Slowly pour the hot syrup into a beaker containing 300 g of crushed ice/water with vigorous stirring.

-

Caution: Exothermic hydrolysis of PPA occurs.[1]

-

-

Isolation:

-

Stir the aqueous suspension for 1 hour to break up aggregates.[1] The product will precipitate as a solid.[1][2][3]

-

Filter the solid using a Buchner funnel.[1]

-

Wash the cake copiously with water (3 x 100 mL) to remove phosphoric acid residues.

-

Wash with cold ethanol (2 x 20 mL) to remove unreacted organics.[1]

-

Stage 3: Purification[1]

-

Dissolution: Suspend the crude solid in 10% NaOH solution (200 mL). The product (a phenol/enolic tautomer) will dissolve as the sodium salt.

-

Filtration: Filter this alkaline solution to remove any insoluble impurities (e.g., traces of dianilide or tar).[1]

-

Reprecipitation: Acidify the clear filtrate with 2M HCl to pH ~2. The pure 7-chloro-4-hydroxy-2-quinolone will precipitate as a white/off-white powder.[1]

-

Final Dry: Filter, wash with water, and dry in a vacuum oven at 80°C.

Data Analysis & Validation

Expected Results

| Parameter | Specification |

| Yield | 65–75% (based on 3-chloroaniline) |

| Appearance | White to pale beige microcrystalline powder |

| Melting Point | >300°C (Decomposes) |

| Solubility | Soluble in aqueous NaOH, DMSO; Insoluble in water, ether.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tar Formation | Temperature too high during PPA step.[1][4] | Do not exceed 140°C. Ensure efficient stirring to prevent hot spots. |

| Product Insoluble in NaOH | Formation of Dianilide side product.[1] | Ensure 2:1 excess of diethyl malonate was used in Stage 1. |

| Sticky Precipitate | Residual PPA or Malonate.[1] | Increase water wash volume; perform the NaOH reprecipitation step.[1] |

Structural Validation (NMR)

The product exists in tautomeric equilibrium (2,4-dione vs. 2,4-diol).[1] In DMSO-d6, you typically observe the dione/enol form:

-

1H NMR (DMSO-d6):

11.5 (s, 1H, NH), 10.5 (s, 1H, OH), 7.8 (d, J=8.5 Hz, H-5), 7.2 (s, H-8), 7.1 (d, H-6), 5.8 (s, H-3).-

Note: The signal at 5.8 ppm is characteristic of the H-3 proton in the 4-hydroxy-2-quinolone system.[1]

-

References

-

Patel, G.H.[1] & Nargund, K.S. (1966).[1] Preparation of 2,4-dihydroxyquinolines. Journal of the Indian Chemical Society, 43, 668. (Standard PPA Protocol Source).[1][5]

-

Organic Syntheses. 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid. Org. Synth. 1947, 27, 11. Link (Reference for thermal behavior of chloroanilines, though via EMME route).

-

Shah, V.R. et al. (1960).[1] Synthesis of 4-hydroxyquinolines. Journal of Scientific & Industrial Research, 19B, 176. (Discusses malonate condensation mechanisms).

-

Hauser, C.R.[1] & Reynolds, G.A. (1948).[1] Reactions of beta-keto esters with aromatic amines. Journal of the American Chemical Society, 70(7), 2402. Link (Foundational mechanism for aniline-ester condensations).[1]

Sources

Procedure for converting 7-Chloroquinoline-2,4-diol to 4,7-Dichloroquinoline

Executive Summary

This application note details the optimized protocol for the synthesis of 4,7-Dichloroquinoline (4,7-DCQ) , a critical pharmacophore in the manufacturing of antimalarial drugs (e.g., Chloroquine, Hydroxychloroquine) and other bioactive quinoline derivatives.

Critical Technical Clarification:

The user request specified "7-Chloroquinoline-2,4-diol" as the starting material. It is vital to note that This compound (also known as 7-chloro-4-hydroxy-2-quinolone) typically yields 2,4,7-trichloroquinoline upon treatment with phosphorus oxychloride (

Reaction Mechanism & Chemical Logic

The conversion is a nucleophilic aromatic substitution (

-

Activation: The nucleophilic oxygen of the 4-hydroxyquinoline (tautomeric with 4-quinolone) attacks the electrophilic phosphorus of

, forming a dichlorophosphoryl intermediate (leaving group activation). -

Substitution: Chloride ions, generated in situ or added via a catalyst, attack the C4 position, displacing the phosphoro-species and restoring aromaticity.

-

Aromatization: The driving force is the formation of the stable, fully aromatic pyridine ring within the quinoline system.

Figure 1: Mechanistic Pathway

Caption: Activation of the 4-hydroxyl group by POCl3 followed by nucleophilic displacement by chloride.

Safety & Hazard Analysis (Critical)

Handling Phosphorus Oxychloride (

-

Water Reactivity:

reacts violently with water, generating heat, phosphoric acid, and hydrogen chloride (HCl) gas .[1] -

Inhalation Hazard: The reaction releases HCl gas.[1] A caustic scrubber (NaOH trap) is mandatory .

-

Quenching Exotherm: The quenching step is the most hazardous operation. It must be controlled to prevent thermal runaway.

Materials & Equipment

Reagents:

-

Starting Material: 7-Chloro-4-hydroxyquinoline (CAS: 86-99-7) - Purity >98%

-

Reagent: Phosphorus Oxychloride (

) - Reagent Grade, 99% -

Solvent (Optional): Toluene or Chlorobenzene (for slurry control, though neat reaction is common).

-

Base (Quenching): 20% NaOH solution or 25% Ammonia solution.

Equipment:

-

Three-neck Round Bottom Flask (RBF) with mechanical stirrer (Teflon paddle).

-

Reflux condenser with drying tube (

). -

Gas outlet connected to an HCl scrubber (trap containing dilute NaOH).

-

Temperature probe (Thermocouple).

-

Ice-water bath.[2]

Detailed Experimental Protocol

Step 1: Reaction Setup

-

Drying: Ensure all glassware is oven-dried. Moisture initiates premature decomposition of

. -

Charging: In a fume hood, charge the 3-neck RBF with 7-Chloro-4-hydroxyquinoline (1.0 equiv).

-

Reagent Addition: Add

(3.0 - 5.0 equiv) slowly at room temperature.-

Note: Excess

acts as both reagent and solvent. If the slurry is too thick, anhydrous toluene (2-3 volumes) can be added, but neat reactions often proceed faster.

-

-

Scrubber: Connect the condenser outlet to the caustic scrubber to neutralize evolved HCl.

Step 2: Thermal Reaction

-

Ramp: Slowly heat the mixture to reflux (105–110°C) over 30 minutes.

-

Observation: The mixture will transition from a slurry to a clear, dark solution as the starting material is consumed. HCl evolution will be vigorous initially.

-

-

Incubation: Maintain reflux for 1–2 hours .

-

Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 3:7) or HPLC.

-

Endpoint: Disappearance of the polar starting material peak/spot.

-

Step 3: Controlled Quenching (High Risk)

-

Cooling: Cool the reaction mixture to room temperature (20–25°C).

-

Evaporation (Recommended): If possible, remove excess

under reduced pressure (rotary evaporator with rigorous trapping) to reduce the exotherm during aqueous quench. -

Quench:

-

Prepare a stirred slurry of crushed ice and water (approx. 5x volume of reaction mass).

-

Slowly pour the reaction mass (or the concentrated residue) onto the ice with vigorous stirring.

-

Temperature Limit: Maintain internal temperature < 30°C by adding more ice if necessary.

-

Result: The product typically precipitates as a solid or forms an oil in the acidic medium.

-

Step 4: Neutralization & Isolation

-

Basification: Slowly add 20% NaOH or Ammonium Hydroxide to the quenched mixture until pH reaches 8–9.

-

Why: The product is basic; acidic conditions keep it protonated and soluble. Basification precipitates the free base.

-

-

Filtration: Stir the basic slurry for 30 minutes to ensure complete precipitation. Filter the solid under vacuum.

-

Washing: Wash the cake copiously with water (to remove inorganic phosphates) and then with cold heptane (to remove non-polar impurities).

-

Drying: Dry in a vacuum oven at 50°C.

Figure 2: Process Workflow

Caption: Step-by-step workflow for the synthesis and isolation of 4,7-Dichloroquinoline.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 84°C – 86°C | Capillary Method |

| Purity | > 98.0% | HPLC (C18, MeOH/Water) |

| Identity | Conforms to Structure | 1H-NMR, MS |

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

|---|---|---|

| Low Yield | Incomplete precipitation during workup. | Ensure pH is basic (>8). Product is soluble in acid. |

| Sticky Solid | Impurities or residual solvent. | Recrystallize from Ethanol or Heptane. |

| Violent Quench | Too much excess

References

-

Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(1), 113–114. Link

-

Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[3] I. The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(6), 1204–1208. Link

-

Organic Syntheses. (1955). 4,7-Dichloroquinoline.[4][5][6] Organic Syntheses, Coll. Vol. 3, p.272. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6917, 4,7-Dichloroquinoline. Link

Sources

- 1. quora.com [quora.com]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 5. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 6. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Deoxychlorination of 7-Chloro-4-hydroxyquinolin-2-one

The following Application Note and Protocol is designed for researchers and drug development professionals. It details the chemical transformation of 7-Chloro-4-hydroxyquinolin-2-one (also known as 7-chloro-2,4-dihydroxyquinoline) into 2,4,7-Trichloroquinoline using Phosphorus Oxychloride (POCl

Target Molecule: 2,4,7-Trichloroquinoline

Reaction Type: Nucleophilic Aromatic Substitution / Vilsmeier-Haack Chlorination

Primary Reagent: Phosphorus Oxychloride (POCl

Introduction & Scientific Context

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (e.g., chloroquine), kinase inhibitors, and antibacterial agents. The starting material, 7-Chloro-4-hydroxyquinolin-2-one , exists in tautomeric equilibrium with 7-chloro-2,4-dihydroxyquinoline .

While the 7-chloro substituent is stable, the oxygen functionalities at positions C2 and C4 are susceptible to activation by electrophilic phosphorus species. The reaction with POCl

Reaction Mechanism

The transformation proceeds via an activation-elimination sequence. The addition of a catalytic amount of N,N-Dimethylformamide (DMF) is recommended to generate the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which facilitates the reaction under milder conditions than neat POCl

-

Activation: The oxygen atoms of the quinolone (C2 and C4) attack the electrophilic phosphorus of POCl

, forming dichlorophosphate leaving groups. -

Vilsmeier Catalysis (Optional but recommended): DMF reacts with POCl

to form the electrophilic Vilsmeier reagent, which activates the quinolone oxygens more efficiently. -

Substitution: Chloride ions (Cl

) act as nucleophiles, attacking C2 and C4. The driving force is the restoration of the fully aromatic quinoline system and the formation of the stable P=O bond in the byproduct (polyphosphoric acid species).

Mechanism Diagram (DOT)

Figure 1: Mechanistic pathway for the conversion of the hydroxy-quinolone scaffold to the trichloroquinoline product.

Experimental Protocol

Scale: 10.0 g Starting Material basis (Scalable to kg).

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8] | Amount | Role |

| 7-Chloro-4-hydroxyquinolin-2-one | 195.60 | 1.0 | 10.0 g | Substrate |

| Phosphorus Oxychloride (POCl | 153.33 | 6.0 | 28.5 mL | Reagent/Solvent |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 (cat) | ~2.0 mL | Catalyst |

| Toluene (Optional) | 92.14 | N/A | 50 mL | Co-solvent (if needed) |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Drying: Ensure the starting material is dry (moisture content <0.5%). Water reacts violently with POCl

. -

Assembly: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl

or N -

Charging: Add 7-Chloro-4-hydroxyquinolin-2-one (10.0 g) to the flask.

-

Reagent Addition:

-

Caution: Perform in a fume hood.

-

Add POCl

(28.5 mL) carefully. The mixture may be a slurry initially. -

Add DMF (2.0 mL) dropwise. Note: Exothermic reaction possible upon DMF addition.

-

Phase 2: Reaction

-

Heating: Slowly heat the mixture to reflux (approx. 105–110 °C) using an oil bath.

-

Monitoring: Maintain reflux for 3–5 hours . The slurry should dissolve, turning into a clear (often dark/brown) solution as the reaction proceeds.

-

Completion Check: Monitor by TLC (Eluent: 20% EtOAc/Hexane) or HPLC. The starting material (polar) should disappear, and a less polar product (2,4,7-trichloroquinoline) should appear.

Phase 3: Workup (Quenching)

Critical Safety Step: Quenching POCl

-

Cooling: Cool the reaction mixture to room temperature.

-

Concentration (Optional but Recommended): Distill off excess POCl

under reduced pressure if a rotary evaporator with a suitable trap is available. This reduces the violence of the aqueous quench. -

Quench:

-

Prepare a beaker with 200 g of crushed ice and 200 mL of water .

-

Slowly pour the reaction mixture (or concentrated residue) onto the vigorously stirred ice. Do not add water to the reaction flask.

-

Stir for 30–60 minutes to ensure complete hydrolysis of residual phosphoryl chlorides.

-

Phase 4: Isolation & Purification

-

Neutralization: Adjust the pH of the aqueous slurry to ~7–8 using solid NaHCO

or 20% NaOH solution. Caution: Foaming (CO -

Precipitation: The product, 2,4,7-trichloroquinoline , typically precipitates as a solid upon neutralization.

-

Filtration: Filter the solid using a Buchner funnel. Wash copiously with water to remove inorganic salts.